molecular formula C11H11ClN2O2 B8475206 4-Chloro-5-(ethyloxy)-7-(methyloxy)quinazoline

4-Chloro-5-(ethyloxy)-7-(methyloxy)quinazoline

Cat. No. B8475206
M. Wt: 238.67 g/mol
InChI Key: XJCQYMYLFKKZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(ethyloxy)-7-(methyloxy)quinazoline is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-(ethyloxy)-7-(methyloxy)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-(ethyloxy)-7-(methyloxy)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-5-(ethyloxy)-7-(methyloxy)quinazoline

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

4-chloro-5-ethoxy-7-methoxyquinazoline

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-9-5-7(15-2)4-8-10(9)11(12)14-6-13-8/h4-6H,3H2,1-2H3

InChI Key

XJCQYMYLFKKZLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC2=C1C(=NC=N2)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-(ethyloxy)-7-(methyloxy)-4(1H)-quinazolinone (285 mg, 1.29 mmol) in POCl3 (10 mL, 107 mmol) was treated with 1 drop of DMF and stirred at 100° C. for 1 hour before being concentrated. The residue was treated with saturated aqueous NaHCO3 and extracted with CH2Cl2. The organic extracts were dried (sodium sulfate), concentrated, and subjected to flash chromatography (1-3% MeOH—CH2Cl2) to give 4-chloro-5-(ethyloxy)-7-(methyloxy)quinazoline (260 mg, 84%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.84 (s, 1 H), 7.03 (d, J=2.51 Hz, 1 H), 6.84 (d, J=2.26 Hz, 1 H), 4.22 (q, J=6.86 Hz, 2 H), 3.96 (s, 3 H), 1.47 (t, J=6.90 Hz, 3 H). MS (m/z) 239.0 (M+H+).
Quantity
285 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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